Cas no 1783592-22-2 (3,5-dimethylphenyl sulfamate)

3,5-Dimethylphenyl sulfamate is a sulfamate ester derivative characterized by the presence of two methyl groups at the 3 and 5 positions of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The sulfamate functional group offers reactivity for further derivatization, while the dimethyl substitution enhances steric and electronic properties, influencing solubility and stability. Its structural features make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or prodrugs. The compound is typically handled under controlled conditions to ensure purity and consistency in research settings.
3,5-dimethylphenyl sulfamate structure
3,5-dimethylphenyl sulfamate structure
Product name:3,5-dimethylphenyl sulfamate
CAS No:1783592-22-2
MF:C8H11NO3S
Molecular Weight:201.242841005325
CID:6370221
PubChem ID:84117532

3,5-dimethylphenyl sulfamate 化学的及び物理的性質

名前と識別子

    • 3,5-dimethylphenyl sulfamate
    • 1783592-22-2
    • EN300-1988257
    • インチ: 1S/C8H11NO3S/c1-6-3-7(2)5-8(4-6)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
    • InChIKey: WPHDOCLBOXNIHB-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OC1C=C(C)C=C(C)C=1

計算された属性

  • 精确分子量: 201.04596439g/mol
  • 同位素质量: 201.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 77.8Ų

3,5-dimethylphenyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1988257-0.1g
3,5-dimethylphenyl sulfamate
1783592-22-2
0.1g
$490.0 2023-09-16
Enamine
EN300-1988257-5.0g
3,5-dimethylphenyl sulfamate
1783592-22-2
5g
$2981.0 2023-06-03
Enamine
EN300-1988257-10g
3,5-dimethylphenyl sulfamate
1783592-22-2
10g
$2393.0 2023-09-16
Enamine
EN300-1988257-1.0g
3,5-dimethylphenyl sulfamate
1783592-22-2
1g
$1029.0 2023-06-03
Enamine
EN300-1988257-2.5g
3,5-dimethylphenyl sulfamate
1783592-22-2
2.5g
$1089.0 2023-09-16
Enamine
EN300-1988257-0.05g
3,5-dimethylphenyl sulfamate
1783592-22-2
0.05g
$468.0 2023-09-16
Enamine
EN300-1988257-0.25g
3,5-dimethylphenyl sulfamate
1783592-22-2
0.25g
$513.0 2023-09-16
Enamine
EN300-1988257-1g
3,5-dimethylphenyl sulfamate
1783592-22-2
1g
$557.0 2023-09-16
Enamine
EN300-1988257-0.5g
3,5-dimethylphenyl sulfamate
1783592-22-2
0.5g
$535.0 2023-09-16
Enamine
EN300-1988257-10.0g
3,5-dimethylphenyl sulfamate
1783592-22-2
10g
$4421.0 2023-06-03

3,5-dimethylphenyl sulfamate 関連文献

3,5-dimethylphenyl sulfamateに関する追加情報

Comprehensive Overview of 3,5-Dimethylphenyl Sulfamate (CAS No. 1783592-22-2): Properties, Applications, and Industry Insights

3,5-Dimethylphenyl sulfamate (CAS No. 1783592-22-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a sulfamate derivative, it features a sulfonyl group linked to a 3,5-dimethylphenyl moiety, offering versatile reactivity for synthetic applications. This compound is increasingly studied for its potential as an intermediate in drug discovery, particularly in modulating enzyme activity or serving as a precursor for bioactive molecules.

The growing interest in sulfamate-based compounds aligns with trends in targeted drug design and green chemistry. Researchers are exploring its role in developing sustainable agrochemicals, responding to demands for eco-friendly crop protection solutions. Its molecular structure allows for selective interactions with biological targets, making it relevant to precision agriculture innovations—a hot topic in 2024 as food security challenges escalate globally.

From a chemical perspective, 3,5-dimethylphenyl sulfamate exhibits moderate solubility in polar organic solvents, with stability under standard storage conditions. Analytical characterization typically involves HPLC purification and NMR spectroscopy, techniques frequently searched by synthetic chemists optimizing production protocols. The compound's crystalline form has been documented in recent patent literature, suggesting industrial applicability in controlled-release formulations.

In pharmaceutical contexts, this sulfamate derivative shows promise in structure-activity relationship (SAR) studies. Computational chemists are investigating its molecular docking potential with various enzyme targets, particularly in neurological research—a field generating substantial search traffic due to rising neurodegenerative disease prevalence. The dimethyl substitution pattern on the phenyl ring may influence blood-brain barrier permeability, a key consideration in CNS drug development.

Manufacturers and suppliers should note that CAS 1783592-22-2 requires proper handling per REACH compliance standards, though it doesn't appear on restricted substance lists. Quality control measures should emphasize residual solvent analysis and isomeric purity verification—topics frequently queried by procurement specialists. The compound's shelf life and storage stability under nitrogen atmosphere have been addressed in recent technical bulletins from leading fine chemical producers.

Emerging applications include its use as a chemical probe in epigenetic research, where sulfamates are known to interact with histone-modifying enzymes. This connects to the booming epigenetics therapeutics market, projected to exceed $10 billion by 2027. The 3,5-dimethyl substitution may offer steric advantages in binding pocket interactions, a hypothesis under investigation in several academic labs according to recent preprint publications.

For synthetic chemists, the compound serves as a valuable building block for heterocyclic synthesis. Its sulfamoyl group can participate in nucleophilic substitution reactions or serve as a protecting group in multi-step syntheses—techniques widely discussed in organic chemistry forums. Process optimization questions regarding yield improvement and byproduct minimization for this intermediate appear regularly in chemical engineering search queries.

Environmental fate studies indicate that 3,5-dimethylphenyl sulfamate undergoes biodegradation under standard OECD test conditions, an important consideration for green chemistry metrics. This aligns with pharmaceutical industry priorities for sustainable API synthesis, a major focus area in regulatory submissions. The compound's ecotoxicity profile appears favorable based on preliminary data, though comprehensive studies are ongoing.

From a market perspective, demand for CAS 1783592-22-2 is rising among contract research organizations (CROs) and specialty chemical manufacturers. Procurement specialists frequently search for bulk pricing trends and supply chain reliability data, reflecting the compound's transition from research-scale to potential commercial applications. Current production methods emphasize atom-efficient routes with reduced E-factor scores, responding to industry sustainability pressures.

Analytical method development for this compound often focuses on HPLC-UV and LC-MS techniques, with particular attention to isomeric impurity detection—a common quality control challenge. Method validation parameters including LOQ (limit of quantification) and linearity range are frequently searched topics among QC analysts working with sulfamate derivatives. Recent journal articles have proposed novel chromatographic conditions for optimal separation.

In material science applications, researchers are exploring the compound's potential as a monomer precursor for specialty polymers. The sulfamoyl group's hydrogen-bonding capability may contribute to unique material properties, relevant to advanced polymer development—an area seeing increased R&D investment. Patent activity suggests interest in incorporating this moiety into functional coatings with specific surface characteristics.

Safety assessments indicate that standard laboratory precautions (gloves, eye protection) are sufficient for handling 3,5-dimethylphenyl sulfamate. While not classified as hazardous under GHS criteria, proper risk assessment protocols should be followed—a reminder that resonates with EHS professionals searching for chemical handling guidelines. The compound's thermal stability has been confirmed up to 150°C, making it suitable for various industrial processes.

Looking ahead, the scientific community anticipates expanded applications for CAS 1783592-22-2 in medicinal chemistry and material innovation. Its dual functionality as both a synthetic intermediate and potential pharmacophore positions it as a compound of continuing interest. As research progresses, updates to its physicochemical database entries and application patents will likely drive further commercial exploration of this versatile sulfamate derivative.

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